molecular formula C18H24O3S B14503446 2-(Phenylsulfanyl)oct-1-en-3-yl 3-oxobutanoate CAS No. 62873-26-1

2-(Phenylsulfanyl)oct-1-en-3-yl 3-oxobutanoate

Cat. No.: B14503446
CAS No.: 62873-26-1
M. Wt: 320.4 g/mol
InChI Key: XBRRSVTWUIYKCZ-UHFFFAOYSA-N
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Description

2-(Phenylsulfanyl)oct-1-en-3-yl 3-oxobutanoate is an organic compound that features a phenylsulfanyl group attached to an oct-1-en-3-yl chain, which is further connected to a 3-oxobutanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenylsulfanyl)oct-1-en-3-yl 3-oxobutanoate can be achieved through several synthetic routes. One common method involves the reaction of 2-(phenylsulfanyl)oct-1-en-3-ol with 3-oxobutanoic acid under esterification conditions. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(Phenylsulfanyl)oct-1-en-3-yl 3-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The double bond in the oct-1-en-3-yl chain can be reduced to form saturated derivatives.

    Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.

    Substitution: Nucleophiles such as thiols or amines can be used to substitute the phenylsulfanyl group under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated octyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Phenylsulfanyl)oct-1-en-3-yl 3-oxobutanoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Phenylsulfanyl)oct-1-en-3-yl 3-oxobutanoate involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The compound’s ability to undergo various chemical transformations also allows it to modulate biological activity through the formation of active metabolites.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Phenylsulfanyl)oct-1-en-3-yl acetate
  • 2-(Phenylsulfanyl)oct-1-en-3-yl methyl ether
  • 2-(Phenylsulfanyl)oct-1-en-3-yl propionate

Uniqueness

2-(Phenylsulfanyl)oct-1-en-3-yl 3-oxobutanoate is unique due to the presence of the 3-oxobutanoate moiety, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may lack this functional group.

Properties

CAS No.

62873-26-1

Molecular Formula

C18H24O3S

Molecular Weight

320.4 g/mol

IUPAC Name

2-phenylsulfanyloct-1-en-3-yl 3-oxobutanoate

InChI

InChI=1S/C18H24O3S/c1-4-5-7-12-17(21-18(20)13-14(2)19)15(3)22-16-10-8-6-9-11-16/h6,8-11,17H,3-5,7,12-13H2,1-2H3

InChI Key

XBRRSVTWUIYKCZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C(=C)SC1=CC=CC=C1)OC(=O)CC(=O)C

Origin of Product

United States

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